molecular formula C17H17N3O2S B228404 N~1~-[4-ACETYL-5-METHYL-5-(2-NAPHTHYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

N~1~-[4-ACETYL-5-METHYL-5-(2-NAPHTHYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

Cat. No.: B228404
M. Wt: 327.4 g/mol
InChI Key: AQJBMHNMOCLGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[4-ACETYL-5-METHYL-5-(2-NAPHTHYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a compound belonging to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-ACETYL-5-METHYL-5-(2-NAPHTHYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-[4-ACETYL-5-METHYL-5-(2-NAPHTHYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)acetohydrazonoyl bromide
  • 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
  • 2-[(methylthio)carbonthioyl]hydrazones

Uniqueness

N~1~-[4-ACETYL-5-METHYL-5-(2-NAPHTHYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE stands out due to its unique structural features, which contribute to its diverse biological activities. Its naphthyl group, in particular, enhances its ability to interact with various molecular targets, making it a versatile compound for different applications .

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4-acetyl-5-methyl-5-naphthalen-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H17N3O2S/c1-11(21)18-16-19-20(12(2)22)17(3,23-16)15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,1-3H3,(H,18,19,21)

InChI Key

AQJBMHNMOCLGJS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN(C(S1)(C)C2=CC3=CC=CC=C3C=C2)C(=O)C

Canonical SMILES

CC(=O)NC1=NN(C(S1)(C)C2=CC3=CC=CC=C3C=C2)C(=O)C

Origin of Product

United States

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